methyl (5E)-5-{[5-({[ethoxy(oxo)acetyl]amino}methyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
METHYL (5E)-5-({5-[(2-ETHOXY-2-OXOACETAMIDO)METHYL]FURAN-2-YL}METHYLIDENE)-1-(4-FLUOROPHENYL)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a furan ring, a pyrrole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (5E)-5-({5-[(2-ETHOXY-2-OXOACETAMIDO)METHYL]FURAN-2-YL}METHYLIDENE)-1-(4-FLUOROPHENYL)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrrole intermediates, followed by their coupling under specific conditions to form the final product. Key reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to achieve consistent and high-quality production.
Chemical Reactions Analysis
Types of Reactions
METHYL (5E)-5-({5-[(2-ETHOXY-2-OXOACETAMIDO)METHYL]FURAN-2-YL}METHYLIDENE)-1-(4-FLUOROPHENYL)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
METHYL (5E)-5-({5-[(2-ETHOXY-2-OXOACETAMIDO)METHYL]FURAN-2-YL}METHYLIDENE)-1-(4-FLUOROPHENYL)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL (5E)-5-({5-[(2-ETHOXY-2-OXOACETAMIDO)METHYL]FURAN-2-YL}METHYLIDENE)-1-(4-FLUOROPHENYL)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the compound’s specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- METHYL (5E)-5-({5-[(2-ETHOXY-2-OXOACETAMIDO)METHYL]FURAN-2-YL}METHYLIDENE)-1-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- METHYL (5E)-5-({5-[(2-ETHOXY-2-OXOACETAMIDO)METHYL]FURAN-2-YL}METHYLIDENE)-1-(4-BROMOPHENYL)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Uniqueness
The uniqueness of METHYL (5E)-5-({5-[(2-ETHOXY-2-OXOACETAMIDO)METHYL]FURAN-2-YL}METHYLIDENE)-1-(4-FLUOROPHENYL)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features. The presence of the fluorophenyl group, in particular, may impart unique chemical and biological properties compared to its chloro- and bromo- counterparts.
Properties
Molecular Formula |
C23H21FN2O7 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
methyl (5E)-5-[[5-[[(2-ethoxy-2-oxoacetyl)amino]methyl]furan-2-yl]methylidene]-1-(4-fluorophenyl)-2-methyl-4-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O7/c1-4-32-23(30)21(28)25-12-17-10-9-16(33-17)11-18-20(27)19(22(29)31-3)13(2)26(18)15-7-5-14(24)6-8-15/h5-11H,4,12H2,1-3H3,(H,25,28)/b18-11+ |
InChI Key |
JEGCMXNMUONHFV-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC(=O)C(=O)NCC1=CC=C(O1)/C=C/2\C(=O)C(=C(N2C3=CC=C(C=C3)F)C)C(=O)OC |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=CC=C(O1)C=C2C(=O)C(=C(N2C3=CC=C(C=C3)F)C)C(=O)OC |
Origin of Product |
United States |
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